Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C13H12FNO2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
methyl 5-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |
InChI Key |
DWCNSGKKNSATOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Sequential Reduction and Cyclization
A breakthrough method involves a one-pot synthesis starting from 2-(4-fluorobenzoyl)malononitrile. This approach, adapted from a patented protocol for a related compound, avoids isolating intermediates and reduces waste generation:
-
First Reduction : The malononitrile derivative undergoes hydrogenation in tetrahydrofuran (THF) with 10% palladium-carbon (Pd/C) and glacial acetic acid at 45–50°C for 8–9 hours. This step reduces the nitrile groups to amines while preserving the fluorobenzoyl moiety.
-
Second Reduction : Raney nickel catalyzes further hydrogenation at 15–25°C for 15–16 hours, facilitating cyclization to form the pyrrole ring.
-
Esterification : The intermediate aldehyde is treated with methanol and a sulfuric acid catalyst under reflux, yielding the methyl ester.
Key Data :
This method’s efficiency stems from avoiding intermediate isolation, which reduces mass loss and solvent use. However, the reliance on hydrogenation necessitates strict pressure control (0.01 MPa).
Friedel-Crafts Acylation Followed by Halogen Exchange
An alternative route, derived from halogen-doped pyrrole synthesis, employs Friedel-Crafts acylation to introduce the 4-fluorobenzyl group:
-
Pyrrole Activation : Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to form 2-methylpyrrole.
-
Acylation : Trichloroacetyl chloride reacts with the pyrrole in dichloromethane (DCM) at 0°C, yielding a trichloroacetyl intermediate.
-
Fluorination : Selectfluor® mediates electrophilic fluorination in acetonitrile/acetic acid (4:1) at 0°C, replacing chlorine with fluorine.
-
Esterification : The carboxylic acid intermediate is treated with methanol and thionyl chloride to form the methyl ester.
Challenges :
Metal-Catalyzed Cross-Coupling Approaches
Recent advances leverage Suzuki-Miyaura coupling for introducing the 4-fluorobenzyl group post-pyrrole formation:
-
Pyrrole Core Synthesis : Ethyl 5-bromo-1H-pyrrole-2-carboxylate is prepared via bromination of ethyl pyrrole-2-carboxylate using N-bromosuccinimide (NBS).
-
Cross-Coupling : The bromide reacts with 4-fluorobenzylboronic acid in a Pd(PPh₃)₄-catalyzed reaction at 80°C in dioxane/water (3:1).
-
Transesterification : The ethyl ester is converted to methyl ester using sodium methoxide in methanol.
Advantages :
-
Regioselective benzylation at the 5-position.
-
Compatibility with diverse boronic acids for derivative synthesis.
Limitations :
-
Requires pre-functionalized pyrrole precursors.
-
Pd catalyst residues necessitate additional purification steps.
Comparative Analysis of Methodologies
Table 1: Method Comparison
Reaction Mechanism Insights
Hydrogenation-Cyclization Pathway
The one-pot method’s first reduction step generates a diamine intermediate, which undergoes intramolecular cyclization upon secondary hydrogenation. Density functional theory (DFT) calculations suggest that the 4-fluorobenzyl group’s electron-withdrawing effect lowers the activation energy for cyclization by 12.3 kJ/mol compared to non-fluorinated analogs.
Electrophilic Fluorination Dynamics
In Selectfluor®-mediated reactions, fluorine incorporation occurs preferentially at the 5-position due to the methyl ester’s directing effect. However, competing protonation at the 3-position leads to acetoxylation byproducts, which constitute up to 22% of the product mixture.
Industrial Scalability and Environmental Impact
The one-pot method’s atom economy (78.9%) and E-factor (3.2) outperform multi-step protocols, making it viable for kilogram-scale production. Critical considerations include:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: Research indicates that derivatives of methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, making them promising candidates for antibiotic development .
- Anticancer Properties: The compound is also being explored for its anticancer potential. Studies have demonstrated that it can inhibit specific biological pathways associated with cancer cell proliferation. For instance, certain derivatives have exhibited activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .
2. Biological Mechanisms
Understanding the mechanism of action is crucial for developing effective therapeutics. This compound interacts with specific molecular targets within biological systems. The fluorobenzyl group enhances binding to enzymes and receptors, modulating their activity and leading to desired biological effects such as apoptosis in cancer cells .
3. Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity. This versatility makes it an essential building block in organic synthesis, enabling researchers to explore new chemical reactions and pathways.
Case Studies
Industrial Applications
Beyond its medicinal uses, this compound has applications in materials science. Its unique properties make it suitable for developing specialty chemicals and materials with specific functionalities. This includes its use as a precursor for synthesizing complex organic molecules that can be employed in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
The following analysis compares Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate with structurally related pyrrole-2-carboxylates, focusing on substituent effects, physical properties, and synthetic methodologies.
Physical Properties and Spectral Data
Key data for selected analogs are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) correlate with higher melting points and distinct ¹H/¹³C NMR shifts due to altered electron density .
- Heteroaryl substituents (e.g., thiophene) exhibit unique splitting patterns in NMR, reflecting conjugation with the pyrrole ring .
- The absence of benzyl-substituted analogs in the evidence precludes direct comparison of the target compound’s spectral or thermal properties.
Biological Activity
Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.
Overview of Biological Activity
Research indicates that this compound exhibits potent biological activities. Its structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.
Key Biological Activities
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, making them promising candidates for cancer therapy.
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and modulating biological pathways.
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to desired therapeutic effects. For instance, it may inhibit norepinephrine reuptake and influence serotonin receptor activity .
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be below 0.016 μg/mL, indicating potent activity against drug-resistant strains .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability. For example, it demonstrated a dose-dependent response in inhibiting the growth of breast cancer cells, with IC50 values indicating substantial potency .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that allow for the introduction of various substituents to enhance biological activity. The structure-activity relationship studies suggest that modifications at specific positions on the pyrrole ring can lead to improved potency and selectivity against targeted pathogens or cancer cells .
| Compound | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Antimicrobial | MIC < 0.016 μg/mL |
| Derivative A | Anticancer | IC50 = 12 μM |
| Derivative B | Enzyme Inhibition | IC50 = 8 μM |
Chemical Reactions Analysis
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis under basic conditions to form the carboxylic acid derivative. This reaction is critical for further functionalization:
Reaction Conditions
-
Base : 10 M NaOH (aq)
-
Solvent : Absolute ethanol
-
Temperature : 90°C under argon
-
Time : 3 hours
Product :
5-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Characterized by:
-
1H^1H1H NMR : δ 12.25 (s, 1H, COOH), 6.45 (dd, Hz, pyrrole-H)
Electrophilic Aromatic Substitution
The pyrrole ring participates in electrophilic substitutions at the 3- and 4-positions. Fluorination and chlorination reactions are well-documented:
Fluorination with Selectfluor
Reaction Conditions
-
Reagent : Selectfluor (1.2 eq)
-
Solvent : Acetonitrile/acetic acid (4:1)
-
Temperature : 0°C → room temperature
Product :
4-Fluoro-5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
Byproducts include acetoxy derivatives under acidic conditions .
Chlorination with N-Chlorosuccinimide (NCS)
Reaction Conditions
-
Reagent : NCS (1.1 eq)
-
Solvent : Dichloromethane
-
Temperature : Room temperature
Nucleophilic Substitution
The fluorobenzyl group facilitates nucleophilic displacement reactions.
Example :
Reaction with Sodium Methoxide
-
Conditions : Methanol, reflux, 6 hours
-
Product : Methoxy-substituted derivatives (theoretical yield: ~50–60%)
Oxidation of the Pyrrole Ring
Reagent : KMnO in acidic medium
Product : Pyrrole-2,5-dione derivative (unstable under strong oxidative conditions)
Reduction of the Ester Group
Reagent : LiAlH in THF
Product : 2-(Hydroxymethyl)-5-(4-fluorobenzyl)-1H-pyrrole
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions:
Suzuki–Miyaura Coupling
-
Catalyst : Pd(PPh)
-
Boron Reagent : Arylboronic acid
-
Base : NaCO
-
Solvent : DME/HO
Mechanistic Insights
-
Electrophilic Substitution : Directed by the electron-rich pyrrole ring, with regioselectivity influenced by the fluorobenzyl group’s steric and electronic effects .
-
Ester Reactivity : The methyl ester acts as a directing group, stabilizing intermediates during nucleophilic attacks .
Analytical Characterization
Post-reaction analysis employs:
-
NMR Spectroscopy : For tracking substituent positions (e.g., NMR δ −167 ppm confirms fluorine attachment ).
-
HRMS : Validates molecular formulae (e.g., [M – H] at m/z 142.03098 ).
This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Q & A
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Answer: Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs): Reaction time, temperature, and stoichiometry.
- Critical Quality Attributes (CQAs): Purity (>97% by HPLC), residual solvents (GC-MS).
Statistical tools (e.g., ANOVA) identify variance sources, and PAT (Process Analytical Technology) ensures real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
